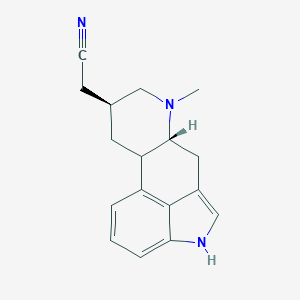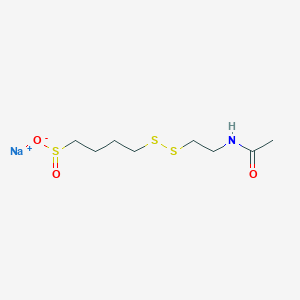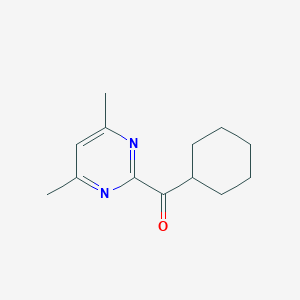
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone, also known as CDK, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are enzymes involved in regulating the cell cycle. CDKs have been found to be overactive in many types of cancer, and CDK inhibitors like CDK have shown promise as potential cancer therapeutics.
科学研究应用
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been extensively studied as a potential cancer therapeutic. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
作用机制
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone inhibits the activity of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones, which are enzymes that play a key role in regulating the cell cycle. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones are involved in the progression of cells from one phase of the cell cycle to the next, and overactive Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones can lead to uncontrolled cell division and the development of cancer. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone binds to Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones and prevents them from phosphorylating their target proteins, which disrupts the cell cycle and leads to cell death.
生化和生理效应
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One advantage of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone is that it has been extensively studied and has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone. One area of interest is the development of more potent and selective Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone inhibitors. Another area of interest is the investigation of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, the combination of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of biomarkers to predict response to Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone treatment is an important area of future research.
合成方法
The synthesis of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone involves several steps. The starting material is 4,6-dimethyl-2-pyrimidinamine, which is reacted with cyclohexanone in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone.
属性
产品名称 |
Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone |
|---|---|
分子式 |
C13H18N2O |
分子量 |
218.29 g/mol |
IUPAC 名称 |
cyclohexyl-(4,6-dimethylpyrimidin-2-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3 |
InChI 键 |
IFGXEBFMVJVIGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
规范 SMILES |
CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



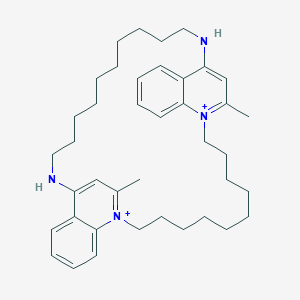


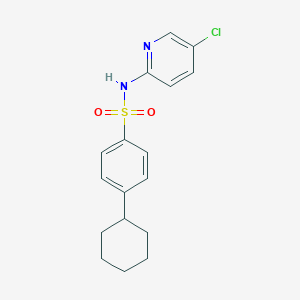
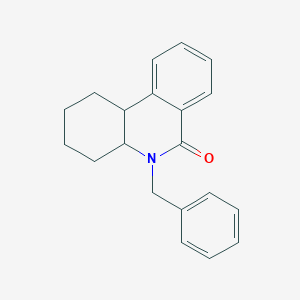
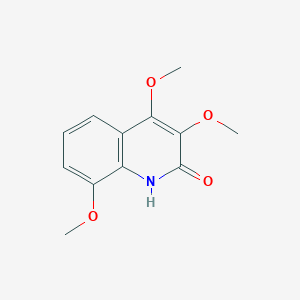
![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
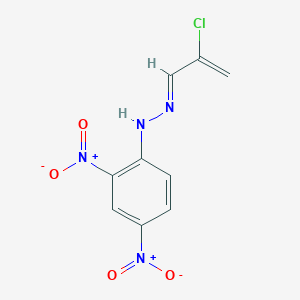

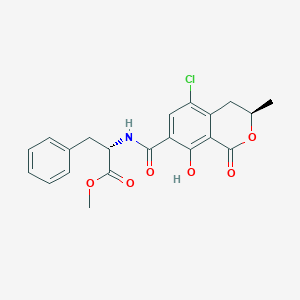
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
